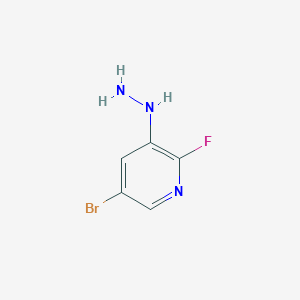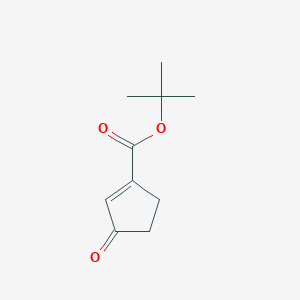
tert-Butyl3-oxocyclopent-1-enecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl3-oxocyclopent-1-enecarboxylate is an organic compound that features a tert-butyl group attached to a cyclopentene ring with a ketone and carboxylate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl3-oxocyclopent-1-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with tert-butyl acetoacetate in the presence of a strong base such as sodium hydride. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group can be achieved using sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic anhydride.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl3-oxocyclopent-1-enecarboxylate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-Butyl3-oxocyclopent-1-enecarboxylate exerts its effects involves interactions with various molecular targets. The compound’s reactivity is largely influenced by the presence of the tert-butyl group, which can stabilize transition states and intermediates in chemical reactions. The pathways involved include nucleophilic attack at the carbonyl carbon and electrophilic addition to the double bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-oxopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a cyclopentene ring.
tert-Butyl 3-oxocyclohexane-1-carboxylate: Similar but with a cyclohexane ring.
Uniqueness
tert-Butyl3-oxocyclopent-1-enecarboxylate is unique due to its combination of a cyclopentene ring with a ketone and carboxylate functional group, which imparts distinct reactivity and stability compared to its analogs. The presence of the tert-butyl group further enhances its stability and reactivity in various chemical transformations .
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
tert-butyl 3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h6H,4-5H2,1-3H3 |
Clé InChI |
WPTWNQYOVOCNIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


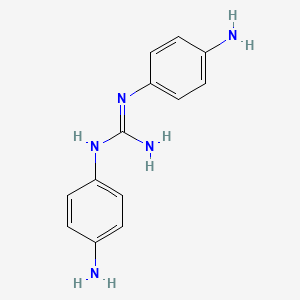
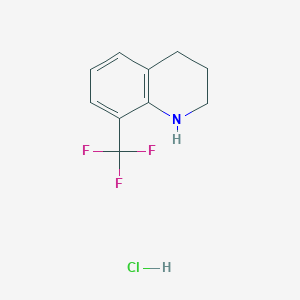
![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)
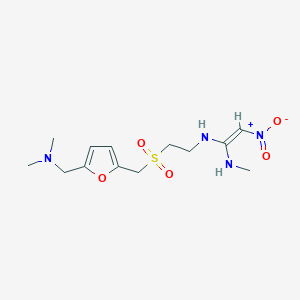

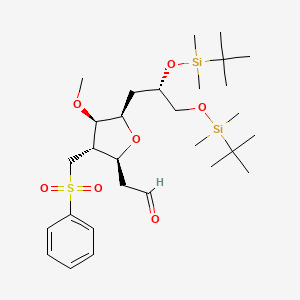
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
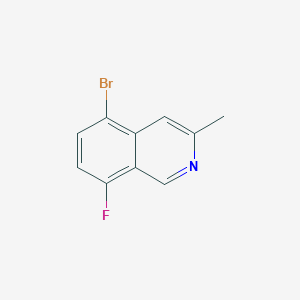
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)

![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

